6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Medicinal Chemistry PDE4B Inhibition Scaffold Synthesis

This specific 2-carboxylic acid regioisomer (CAS 718621-99-9) is the essential building block for synthesizing PDE4B and NLRP3 inflammasome inhibitors, as documented in key patent literature. Its 2-position carboxyl handle is critical for generating active carboxamide derivatives; substitution with the 3-carboxylic acid isomer or unfunctionalized core will negate established SAR. Procure this compound to ensure synthetic fidelity in your drug discovery programs.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 718621-99-9
Cat. No. B1323497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
CAS718621-99-9
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C(=O)O)OC1
InChIInChI=1S/C7H8N2O3/c10-7(11)5-4-6-9(8-5)2-1-3-12-6/h4H,1-3H2,(H,10,11)
InChIKeyYFZDKAJETNSREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 718621-99-9): A Privileged Scaffold for PDE4B and NLRP3 Inhibitor Synthesis


6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 718621-99-9) is a heterocyclic building block with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol [1]. Its core structure features a fused pyrazolo[5,1-b][1,3]oxazine ring system. This specific regioisomer is distinguished by the carboxylic acid functional group at the 2-position of the pyrazole ring, which is critical for generating carboxamide derivatives. In the scientific literature and patent landscape, this compound is primarily identified not as a bioactive end-product itself, but as a key synthetic intermediate or a core scaffold for the development of potent inhibitors targeting phosphodiesterase 4B (PDE4B) and the NLRP3 inflammasome [2][3].

Regiochemistry and Functional Group Position are Key: Why Substituting 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is Not Straightforward


Attempting to replace this specific compound with a close analog is highly inadvisable without a complete re-validation of a synthesis or project. The position of the carboxylic acid on the pyrazolo-oxazine ring system is the primary driver of its utility. For instance, the isomeric 3-carboxylic acid analog (CAS 1173003-61-6) [1] shares the same molecular formula but is not cited in the key patent literature for generating PDE4B inhibitors [2]. This indicates that the 2-carboxylic acid regioisomer provides a unique vector for derivatization into carboxamides that are essential for biological activity in the disclosed inhibitor programs. Similarly, the unfunctionalized parent scaffold, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1383675-84-0) [3], lacks the critical carboxyl handle, rendering it unsuitable for the same amide coupling and diversification strategies. Therefore, substituting the 2-carboxylic acid with a different isomer or a non-functionalized core would not be a like-for-like swap; it would constitute a fundamental change to a new chemical entity, negating the synthetic pathway and established structure-activity relationships (SAR).

Quantitative Differentiation of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 718621-99-9) from Closest Analogs


Critical Regiochemistry: The 2-Carboxylic Acid Position is Essential for PDE4B Inhibitor Synthesis

The differentiation of the 2-carboxylic acid regioisomer is established by its exclusive use as the core scaffold in a major pharmaceutical patent for PDE4B inhibitors, in contrast to the 3-carboxylic acid isomer which is not mentioned in this context. The patent (Pfizer Inc., WO 2017/145013 A1) specifically claims 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds of Formula I, which are synthesized directly from the 2-carboxylic acid or its derivatives [1]. A search of the patent text reveals no mention of the 3-carboxylic acid isomer (CAS 1173003-61-6) [2]. This is not a potency comparison of final compounds but a direct comparison of scaffold utility, showing the 2-isomer is the productive intermediate for generating patent-protected chemical matter.

Medicinal Chemistry PDE4B Inhibition Scaffold Synthesis

Essential Functional Handle: The Carboxylic Acid Enables High-Value Diversification Unavailable to the Parent Scaffold

The presence of the 2-carboxylic acid group is the fundamental differentiator from the unfunctionalized parent core. The target compound allows for direct amide coupling to generate 2-carboxamides, which are the primary focus of PDE4B inhibitor patents [1]. The parent core, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1383675-84-0) [2], lacks this functional group, rendering it useless for this key synthetic route without additional, lower-yielding C-H functionalization steps. This is a direct comparison of synthetic utility.

Synthetic Chemistry Building Blocks Functionalization

A Versatile Scaffold for Dual-Targeting Programs: PDE4B and NLRP3 Inhibition

Beyond PDE4B, derivatives of the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold are also documented as potent NLRP3 inflammasome inhibitors. JT001 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonylurea), a derivative of this core, is described as a 'novel and highly specific NLRP3 inhibitor' that showed significant reduction in hepatic inflammation and fibrosis in three different murine models of disease, including NASH [1]. While JT001 is a 3-sulfonylurea derivative, its core scaffold is the same pyrazolo-oxazine system. This demonstrates that the core structure is a versatile platform for generating potent inhibitors against multiple high-value inflammatory targets. This is a class-level inference for the scaffold, but a key differentiator when compared to other heterocyclic building blocks not associated with these high-profile targets.

Inflammation NLRP3 Inflammasome Drug Discovery

Validated Application Scenarios for Procuring 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 718621-99-9)


Medicinal Chemistry: Synthesis of PDE4B Inhibitor Libraries

The primary and most well-documented application for this compound is as the core scaffold for synthesizing 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide derivatives, which are claimed as PDE4B inhibitors for potential treatment of CNS, metabolic, autoimmune, and inflammatory diseases [1]. Procurement is recommended for research groups aiming to generate new chemical matter within this established inhibitor space or to synthesize key intermediates from the Pfizer patent (WO 2017/145013 A1).

Targeted Scaffold Diversification for NLRP3 Inflammasome Projects

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core is a known scaffold for generating NLRP3 inflammasome inhibitors [2]. This compound's 2-carboxylic acid handle can be used to synthesize diverse amide libraries for screening against NLRP3, following the precedent set by related potent inhibitors like JT001. This makes it a strategic building block for programs focused on inflammatory and fibrotic diseases, including NASH and Muckle-Wells syndrome.

Chemical Biology: Synthesis of Tool Compounds for Studying cAMP Signaling

Given the established role of derivatives as PDE4B inhibitors [1], this scaffold is ideal for creating chemical probes to dissect cAMP signaling pathways. By coupling the 2-carboxylic acid with various amines, researchers can generate selective tool compounds to investigate the role of PDE4B in cellular models of inflammation or neurobiology, bypassing the complexity of de novo scaffold synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.